REACTION_CXSMILES
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C([O:5][C:6](=[O:56])[CH:7]([NH:18][C:19](=[O:55])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[S:26][S:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=1[C:34](=[O:54])[NH:35][CH:36]([C:47]([O:49]C(C)(C)C)=[O:48])[CH2:37][CH2:38][CH2:39][C:40]([O:42]C(C)(C)C)=[O:41])[CH2:8][CH2:9][CH2:10][C:11]([O:13]C(C)(C)C)=[O:12])(C)(C)C.FC(F)(F)C(O)=O.C1(OC)C=CC=CC=1>ClCCl>[C:6]([CH:7]([NH:18][C:19]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[S:26][S:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=1[C:34]([NH:35][CH:36]([CH2:37][CH2:38][CH2:39][C:40]([OH:42])=[O:41])[C:47]([OH:49])=[O:48])=[O:54])=[O:55])[CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])([OH:56])=[O:5]
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Name
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2-{2-[2-(1,4-bis-tert-butoxycarbonyl-butylcarbamoyl)phenyldisulfanyl]-benzoylamino}-hexanedioic acid di-tert-butyl ester
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Quantity
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1.1 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(C(CCCC(=O)OC(C)(C)C)NC(C1=C(C=CC=C1)SSC1=C(C=CC=C1)C(NC(CCCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)=O)=O)=O
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Name
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|
Quantity
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1 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)OC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was prepared
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Type
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CUSTOM
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Details
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The crude product was recrystallized from methanol/dimethylformamide/water
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Name
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title compound
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Type
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product
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Smiles
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C(=O)(O)C(CCCC(=O)O)NC(=O)C1=C(C=CC=C1)SSC1=C(C(=O)NC(C(=O)O)CCCC(=O)O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |